An In-Depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol
An In-Depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Chemical Properties
3-Nitro-4-(1H-pyrrol-1-yl)phenol is an aromatic organic compound with the chemical formula C₁₀H₈N₂O₃.[1] Its structure features a phenol ring substituted with a nitro group at the meta-position and a pyrrole ring at the para-position relative to the hydroxyl group. The presence of the electron-withdrawing nitro group and the aromatic pyrrole moiety is expected to significantly influence the chemical and physical properties of the phenol ring.
Molecular Structure:
Caption: Molecular structure of 3-Nitro-4-(1H-pyrrol-1-yl)phenol.
A summary of the key chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₃ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| CAS Number | 251649-40-8 | [1] |
| Appearance | Predicted: Solid | N/A |
| Melting Point | Predicted: Not available | N/A |
| Boiling Point | Predicted: Not available | N/A |
| Solubility | Predicted: Soluble in polar organic solvents | N/A |
Experimental Protocols: Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol is not explicitly documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of nitrophenols and N-arylpyrroles.
Proposed Synthesis Workflow
The synthesis would likely involve a two-step process: the formation of the N-arylpyrrole followed by nitration.
Caption: Proposed two-step synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol.
Detailed Methodologies
Step 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol via Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles.[2] This step would involve the condensation of 4-aminophenol with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
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Reactants: 4-Aminophenol, 2,5-dimethoxytetrahydrofuran.
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Catalyst: Acetic acid or another suitable acid.
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Solvent: Ethanol or a similar polar solvent.
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Procedure:
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Dissolve 4-aminophenol in the solvent in a round-bottom flask.
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Add the acid catalyst to the solution.
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Add 2,5-dimethoxytetrahydrofuran dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-(1H-pyrrol-1-yl)phenol.
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Step 2: Nitration of 4-(1H-pyrrol-1-yl)phenol
The nitration of the resulting 4-(1H-pyrrol-1-yl)phenol would introduce the nitro group onto the phenol ring. The directing effects of the hydroxyl and pyrrole groups would need to be considered to achieve the desired 3-nitro isomer. The hydroxyl group is an ortho-, para-director, while the N-pyrrolyl group is also activating and ortho-, para-directing. Careful control of reaction conditions would be crucial to favor nitration at the position ortho to the hydroxyl group and meta to the pyrrolyl group.
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Reactant: 4-(1H-pyrrol-1-yl)phenol.
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Reagents: A nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.
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Solvent: The reaction is often carried out without a separate solvent or in a solvent like acetic acid.
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Procedure:
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Cool the 4-(1H-pyrrol-1-yl)phenol in an ice bath.
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Slowly add the pre-cooled nitrating mixture dropwise with constant stirring, maintaining a low temperature (e.g., 0-5 °C) to control the reaction and minimize side product formation.
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After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring by TLC.
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Quench the reaction by pouring the mixture onto ice water.
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Collect the precipitated product by filtration, wash with cold water until neutral, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-Nitro-4-(1H-pyrrol-1-yl)phenol.
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Characterization Techniques
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the protons on the pyrrole ring and the substituted phenol ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the aromatic system. Protons on the phenol ring are expected in the aromatic region (δ 7.0-8.5 ppm), and pyrrole protons would likely appear between δ 6.0-7.5 ppm. |
| ¹³C NMR | Resonances for all ten carbon atoms. The carbon attached to the nitro group and the carbons in the pyrrole ring would show characteristic chemical shifts. Aromatic carbons are expected in the δ 110-160 ppm range. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), N-O stretching of the nitro group (strong, asymmetric and symmetric bands around 1530 and 1350 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrrole ring. |
Biological Activity and Potential Applications
While no specific biological activity has been reported for 3-Nitro-4-(1H-pyrrol-1-yl)phenol itself, the structural motifs present in the molecule—a nitrophenol and a pyrrole ring—are found in various biologically active compounds.
Insights from Structurally Related Compounds
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Nitrophenols: Nitrophenol derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[4] The nitro group can participate in redox cycling, which can lead to oxidative stress and cellular damage in microorganisms and cancer cells.
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Pyrrole-containing Compounds: The pyrrole ring is a common scaffold in many natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[5][6] For instance, pyrrolnitrin, a natural product containing a chlorinated phenylpyrrole structure, is a known antifungal agent. The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and DNA.
Potential Signaling Pathways and Drug Development
Given the known activities of related compounds, 3-Nitro-4-(1H-pyrrol-1-yl)phenol could be investigated for its potential as:
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An antimicrobial agent: Its ability to induce oxidative stress could be effective against a range of bacteria and fungi.
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An anticancer agent: The cytotoxic potential of the nitrophenol moiety, combined with the pyrrole scaffold's ability to interact with biological targets, makes it a candidate for anticancer drug discovery.
Further research would be required to determine the specific biological targets and mechanisms of action of this compound. A potential workflow for investigating its biological activity is outlined below.
Caption: Workflow for investigating the biological activity of the compound.
Conclusion
3-Nitro-4-(1H-pyrrol-1-yl)phenol represents an interesting, yet underexplored, chemical entity. Its synthesis is achievable through established chemical reactions, and its structure possesses functionalities that suggest potential biological activity. This technical guide provides a foundational resource for researchers to begin investigating this compound, from its synthesis and characterization to the exploration of its pharmacological potential. Further empirical studies are necessary to fully elucidate its properties and determine its viability as a lead compound in drug development programs.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
